2,4-Dinitrobenzaldehyde
Overview
Description
2,4-Dinitrobenzaldehyde is an organic compound with the molecular formula C7H4N2O5. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and an aldehyde group (-CHO) at the 1 position. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
2,4-Dinitrobenzaldehyde is a chemical compound with the formula C7H4N2O5 . It is primarily used in chemical reactions as a reagent . .
Mode of Action
When this compound is treated with dilute sodium hydroxide, it gives 2-nitro-4-nitrosophenol and formic acid . The phenol exists in hexane as the nitrosophenol, while its benzoate is obtained as a quinone oxime derivative . This suggests that this compound may interact with its targets through a mechanism involving nitrosation and oxidation.
Biochemical Pathways
It is known that the compound can undergo various chemical reactions, including the formation of 2-nitro-4-nitrosophenol and formic acid when treated with dilute sodium hydroxide . This suggests that this compound may influence biochemical pathways involving these compounds.
Pharmacokinetics
Given its chemical structure, it is likely that the compound is absorbed and distributed in the body, metabolized into various products, and eventually excreted . These properties can impact the bioavailability of this compound, influencing its effectiveness as a reagent.
Result of Action
It is known that the compound can undergo various chemical reactions, suggesting that it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alkali can trigger a reaction in this compound, leading to the formation of 2-nitro-4-nitrosophenol and formic acid . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzaldehyde can be synthesized through the nitration of benzaldehydeThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 4 positions .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro groups in this compound can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 2,4-Dinitrobenzoic acid.
Reduction: 2,4-Diaminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Medicine: Research studies have explored its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dinitrobenzaldehyde: Similar structure but with nitro groups at the 2 and 6 positions.
3,5-Dinitrobenzaldehyde: Nitro groups at the 3 and 5 positions.
4-Nitrobenzaldehyde: Only one nitro group at the 4 position.
Uniqueness: 2,4-Dinitrobenzaldehyde is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and properties. The presence of two nitro groups at the 2 and 4 positions makes it more reactive compared to compounds with only one nitro group or different positioning of nitro groups .
Properties
IUPAC Name |
2,4-dinitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILXIZUBLXVYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200778 | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-75-6 | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DINITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAC919YU3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-dinitrobenzaldehyde?
A1: The molecular formula of this compound is C₇H₄N₂O₅, and its molecular weight is 196.12 g/mol. []
Q2: What is known about the crystal structure of this compound hydrazone?
A2: this compound hydrazone crystallizes with a planar hydrazone group oriented at a dihedral angle of 8.27° with respect to the benzene ring. Intermolecular N—H⋯O and N—H⋯N hydrogen bonds contribute to the crystal packing. []
Q3: How do substituents affect the long-range spin-spin coupling constants in substituted benzaldehydes, including this compound?
A3: Research using proton magnetic resonance (PMR) revealed that para substitution on benzaldehydes has no impact on the long-range coupling of the aldehydic proton with ring protons five bonds away. Ortho and meta substitutions generally follow the additivity rule, with the exception of this compound. []
Q4: How does the solubility of this compound and 2,6-dinitrobenzaldehyde in seawater compare to that in pure water?
A4: The solubility of both this compound (2,4-DNBA) and 2,6-dinitrobenzaldehyde (2,6-DNBA) in seawater decreases with increasing ionic strength compared to their solubility in pure water. This phenomenon is called salting-out. []
Q5: What is the role of this compound in the synthesis of 1H-inden-1-ones?
A5: While this compound typically reacts with acetylacetone to form arylideneacetylacetones, in water with cetyltrimethylammonium bromide (CTABr) as a cationic surfactant and dilute sodium hydroxide, it yields 1H-inden-1-one derivatives. []
Q6: How does this compound react with vinylcarbenoids?
A6: The reaction of this compound with vinylcarbenoids in the presence of a rhodium acetate catalyst yields (Z)-dihydrofurans, along with isomeric vinyloxiranes and sterically unstable (E)-dihydrofurans. This reaction proceeds through the formation of vinylcarbonyl ylides. []
Q7: What is the significance of this compound in the synthesis of energetic fullerene derivatives?
A7: this compound plays a crucial role in the Prato reaction, enabling the synthesis of novel fullerene derivative 1, which exhibits energy-producing properties. Optimization of reaction conditions, including molar ratios, temperature, and time, is crucial for maximizing the yield of product 1. []
Q8: Can this compound be used for chiroptical sensing?
A8: Yes, this compound can be utilized as a chiroptical sensor for chiral amines, diamines, and amino alcohols. The formation of Schiff bases between the aldehyde and the analyte induces a distinct circular dichroism signal, allowing for enantiomeric composition determination. []
Q9: What is the role of this compound in the derivatization of amines for mass spectrometry?
A9: this compound acts as a reactive matrix in MALDI-MS analysis of amines. It reacts with primary amines to form Schiff bases, facilitating efficient desorption/ionization. This method eliminates the need for additional derivatization steps. []
Q10: How is this compound used in the study of the gyromitrin mycotoxin?
A10: Researchers employed this compound as a derivatization reagent in a sensitive analytical method to detect and study the distribution of the gyromitrin mycotoxin in various fungal species. [, ] ,
Q11: What is the reaction mechanism of this compound with hydroxide ions in water?
A11: The reaction of this compound with hydroxide ions in water exhibits first-order kinetics with respect to the substrate and variable order (one to two) with respect to hydroxide ions depending on their concentration. This reaction leads to the formation of 2-nitro-4-nitrosophenol and formic acid through a proposed mechanism involving a Meisenheimer adduct intermediate. []
Q12: Can this compound be used in the development of dosimeters for hydrazines?
A12: Yes, this compound serves as a derivatizing agent in dosimeters designed to detect unsymmetrical dimethylhydrazine (UDMH). This is achieved through a condensation reaction that produces a colored hydrazone, with intensity directly proportional to the UDMH dose. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.